molecular formula C23H24O B14722307 1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene CAS No. 10357-72-9

1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene

Cat. No.: B14722307
CAS No.: 10357-72-9
M. Wt: 316.4 g/mol
InChI Key: VOXJGTHQOUDQKP-UHFFFAOYSA-N
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Description

4-tert-Butoxyphenyldiphenylmethane is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a diphenylmethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxyphenyldiphenylmethane can be achieved through several methods. One common approach involves the reaction of 4-tert-butoxyphenol with diphenylmethane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butoxyphenyldiphenylmethane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxyphenyldiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-tert-Butoxyphenyldiphenylmethane involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butoxyphenyldiphenylmethane is unique due to the combination of the tert-butoxy group and the diphenylmethane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

10357-72-9

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

1-benzhydryl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C23H24O/c1-23(2,3)24-21-16-14-20(15-17-21)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22H,1-3H3

InChI Key

VOXJGTHQOUDQKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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